REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[OH-].[K+].I[C:12]1[CH:17]=[CH:16][C:15]([CH:18]([CH3:22])[C:19]([OH:21])=[O:20])=[CH:14][CH:13]=1>O.[Cu]>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][C:12]1[CH:17]=[CH:16][C:15]([CH:18]([CH3:22])[C:19]([OH:21])=[O:20])=[CH:14][CH:13]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.35 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
2.76 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)C(C(=O)O)C
|
Name
|
copper
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the melt ws heated at 160°-170° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The cooled solid was partitioned with methylene chloride (50 ml.) and 2.5N sodium hydroxide (50 ml.)
|
Type
|
EXTRACTION
|
Details
|
the resulting gum was extracted into ether
|
Type
|
EXTRACTION
|
Details
|
the ether extract
|
Type
|
EXTRACTION
|
Details
|
was extracted with saturated potassium carbonate solution
|
Type
|
EXTRACTION
|
Details
|
This aqueous extract
|
Type
|
CUSTOM
|
Details
|
the product isolated in ether
|
Type
|
CUSTOM
|
Details
|
After evaporation the resulting solid
|
Type
|
CUSTOM
|
Details
|
was purified by preparative layer chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Recrystallization from petroleum ether b.p. 62°-68° C.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(OC2=CC=C(C=C2)C(C(=O)O)C)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |